1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-
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Overview
Description
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- is a chemical compound with the molecular formula C10H16O. It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring.
Preparation Methods
The synthesis of 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with methylene iodide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF). The product is then purified through distillation or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- can be compared with other similar compounds, such as:
2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane: This compound has a similar spirocyclic structure but differs in the substitution pattern, which can affect its reactivity and applications.
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene:
The uniqueness of 1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene- lies in its specific substitution pattern and the resulting chemical behavior, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54345-56-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,4-dimethyl-8-methylidene-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h1,4-7H2,2-3H3 |
InChI Key |
SFWDLGPNHKQRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C12CO2)C |
Origin of Product |
United States |
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